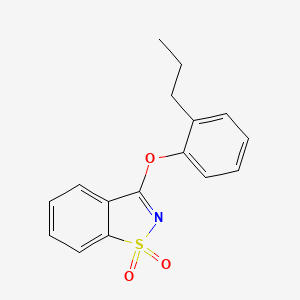

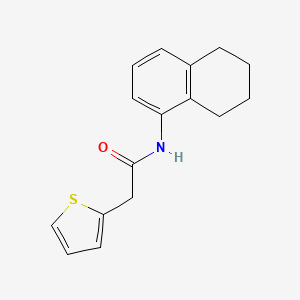

![molecular formula C11H12N4OS B5810314 N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 500266-04-6](/img/structure/B5810314.png)

N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide” is a complex organic compound that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds that contain two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds has been studied using 1,3-dipolar cycloaddition reactions . An efficient synthesis of 4’-[3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]-2’,5’-diphenyl-2’,4’-dihydro spiro[indolin-3,3’[1,2,4]triazol]-2-one derivatives using triethylamine in MeCN at room temperature has been reported .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by means of elemental analysis, MS, and spectral (IR, 1H, and 13C NMR) methods . The dihedral angle between the mean planes of the thione-substituted triazole ring and benzonitrile ring is 4.28° .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction has been studied in the synthesis of similar compounds . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,4-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are often favored by researchers due to their ability to create chemical structures with desired pharmacokinetic and pharmacodynamic properties, allowing for targeted effects on specific biological targets .

Organic Synthesis

1,2,4-triazoles are used in organic synthesis . They offer a platform for executing a comprehensive range of chemical transformations, thereby enabling the development of compounds with enhanced pharmacokinetic and pharmacodynamic parameters .

Polymer Chemistry

1,2,4-triazoles are used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability, flame retardancy, and mechanical strength .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used as building blocks for the construction of complex architectures . Their ability to form multiple hydrogen bonds makes them ideal components for the design of supramolecular structures .

Bioconjugation

1,2,4-triazoles are used in bioconjugation . They can be used to link biomolecules together, enabling the study of biological systems and the development of novel therapeutics .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used as probes to study biological systems . They can be used to label proteins, nucleic acids, and other biomolecules, enabling the visualization and tracking of these molecules in living cells .

Fluorescent Imaging

1,2,4-triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, enabling the visualization of biological processes in real-time .

Materials Science

In materials science, 1,2,4-triazoles are used in the design of new materials . They can be incorporated into polymers, ceramics, and other materials to enhance their properties .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7(16)12-9-5-3-4-8(6-9)10-13-14-11(17)15(10)2/h3-6H,1-2H3,(H,12,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKODAALZCYANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5810248.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5810253.png)

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)

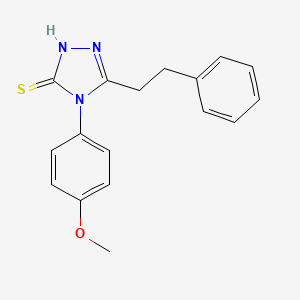

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)